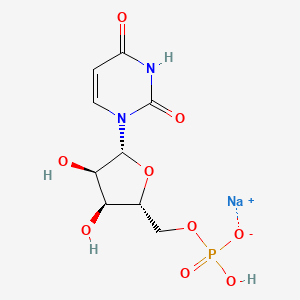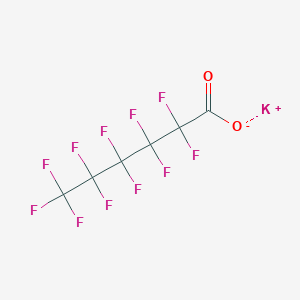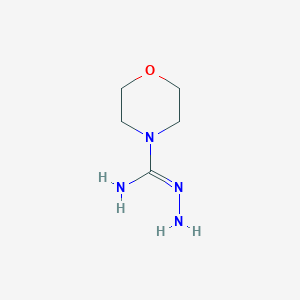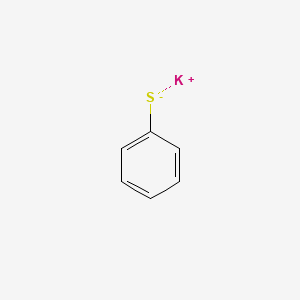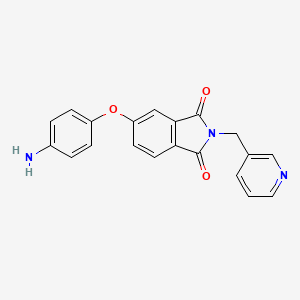
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as 4-amino-5-phenoxyisoindoline-1,3-dione or APIID, is a novel small-molecule compound that has been studied for its potential applications in scientific research. APIID is a heterocyclic compound that contains both an amine and a phenol moiety, and is structurally related to other isoindoline-based compounds. APIID has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The compound has also been studied for its potential use in laboratory experiments as a reagent, catalyst, or substrate. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into structurally related isoindole derivatives reveals a focus on the synthesis and evaluation of their chemical properties. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the formation of angular isoindole dione derivatives, highlighting the versatility of isoindole-based compounds in chemical synthesis (Vasilin et al., 2015). This demonstrates the potential of using 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in complex chemical reactions to create novel compounds with unique properties.
Antimicrobial Applications
Research into similar azaimidoxy compounds, such as those derived from 1H-isoindole-1,3(2H)-dione, has been conducted to explore their antimicrobial potential. These compounds have been synthesized and evaluated as potential chemotherapeutic agents due to their antimicrobial activities, indicating the broader application of isoindole derivatives in developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).
Pharmacological Research
The exploration of isoindole-1,3-dione derivatives in pharmacological research is significant. A study on the synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones reveals the potential of isoindole derivatives in creating compounds with specific pharmacological activities, such as anticonvulsant properties (Sharma, Gawande, Mohan, & Goel, 2016). This suggests that derivatives of 5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione might also be tailored for various pharmacological effects.
Material Science and Sensing Applications
Isoindole derivatives have also been studied for their application in material science, particularly in the synthesis of compounds with potential sensing abilities. The vitamin K3 derivatives, including modifications at the pyridin-2-ylmethyl position, have been synthesized and evaluated for their chemosensor abilities towards transition metal ions, demonstrating the utility of isoindole derivatives in developing sensitive materials for detecting metal ions (Patil et al., 2017).
Propiedades
IUPAC Name |
5-(4-aminophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFTQNJGBLDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
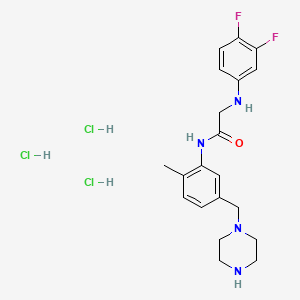
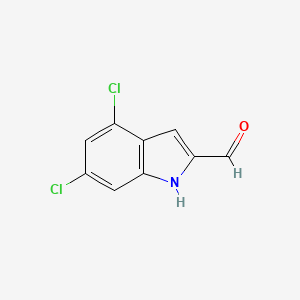
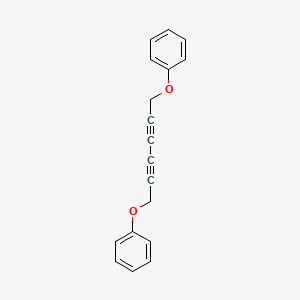
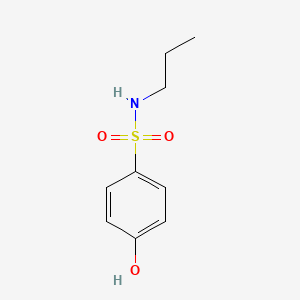
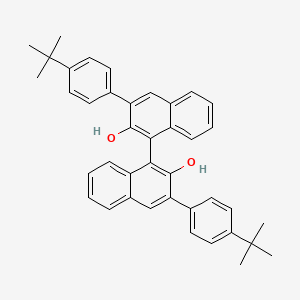
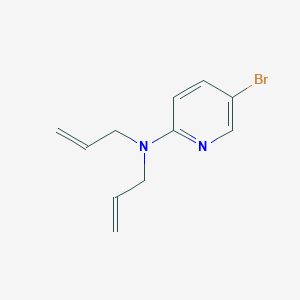
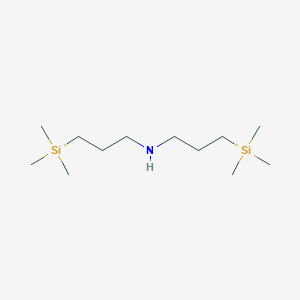
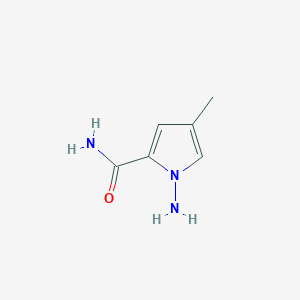
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)
